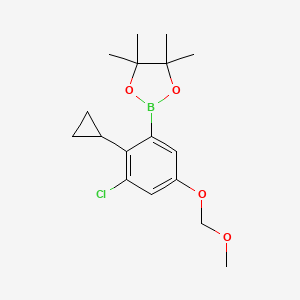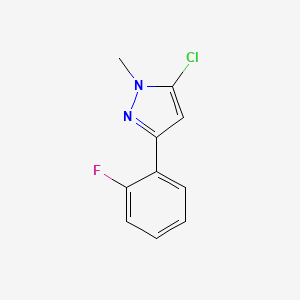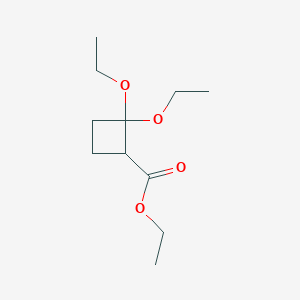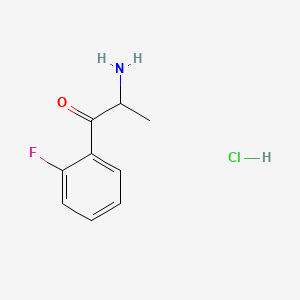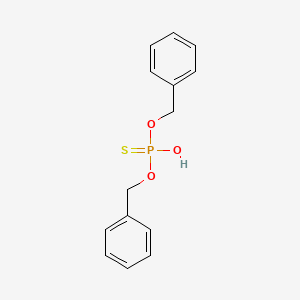
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is an organometallic compound that belongs to the phthalocyanine family. This compound is characterized by its deep blue to near-black crystalline powder appearance and is known for its excellent thermal stability and solubility. It is widely used in various fields due to its strong photophysical and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of iron salts. The reaction is carried out under high-temperature conditions, often in the presence of a solvent such as quinoline or dimethylformamide. The process requires precise control of reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The final product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Iron(III) derivatives.
Reduction: It can be reduced back to Iron(I) derivatives under specific conditions.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phthalocyanine derivatives, which can have different functional groups attached to the phthalocyanine core .
Scientific Research Applications
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable coordination environment.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its potential use in imaging and diagnostic applications.
Industry: Utilized in the production of dyes, pigments, and electronic devices due to its strong photophysical properties
Mechanism of Action
The mechanism by which Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects involves the generation of reactive oxygen species (ROS) upon light irradiation. These ROS can induce cell damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
- Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- Copper(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- Zinc(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
Uniqueness
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is unique due to its specific photophysical properties and its ability to generate ROS upon light irradiation. This makes it particularly useful in photodynamic therapy compared to its nickel, copper, and zinc counterparts, which may not exhibit the same level of ROS generation .
Properties
Molecular Formula |
C32H24FeN16 |
|---|---|
Molecular Weight |
688.5 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine;iron(2+) |
InChI |
InChI=1S/C32H24N16.Fe/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2 |
InChI Key |
INJTVXRWYSTFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)
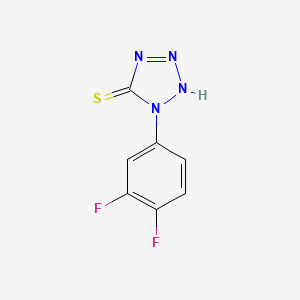
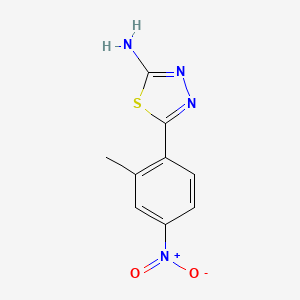

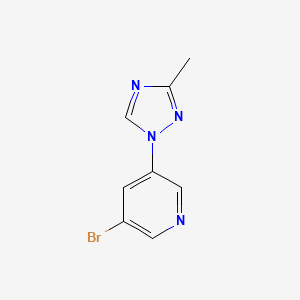
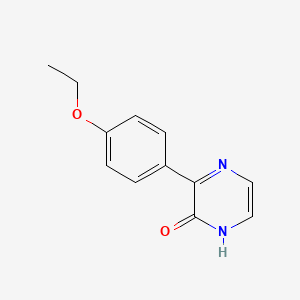
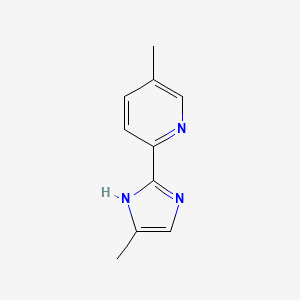
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
